molecular formula C23H23N5O3 B3207943 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea CAS No. 1049217-13-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea

Numéro de catalogue: B3207943
Numéro CAS: 1049217-13-1
Poids moléculaire: 417.5 g/mol
Clé InChI: FVEVCCJONRLQIU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a urea derivative featuring a benzodioxole moiety linked via a phenylpyridazine core substituted with a piperidinyl group. Its structure integrates multiple pharmacophoric elements:

  • Benzo[d][1,3]dioxol-5-yl group: A privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and binding affinity to biological targets such as kinases and GPCRs .
  • Pyridazine ring: A nitrogen-rich heterocycle that facilitates hydrogen bonding and π-π interactions, often utilized in anticancer and antiviral agents .
  • Piperidin-1-yl substituent: Enhances solubility and modulates pharmacokinetic properties, including blood-brain barrier penetration .
  • Urea linker: Provides rigidity and hydrogen-bonding capacity, critical for target engagement .

Propriétés

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c29-23(25-18-8-10-20-21(14-18)31-15-30-20)24-17-6-4-16(5-7-17)19-9-11-22(27-26-19)28-12-2-1-3-13-28/h4-11,14H,1-3,12-13,15H2,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEVCCJONRLQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes nitration, reduction, and subsequent coupling reactions to introduce the pyridazinyl and piperidinyl groups. The final step often involves the formation of the urea linkage under controlled conditions using reagents like isocyanates or carbamoyl chlorides.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are meticulously controlled to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under varying temperatures and solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mécanisme D'action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared to structurally and functionally related derivatives, focusing on structural motifs, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Biological Activity Melting Point (°C) Reference
Target Compound Urea-linked phenylpyridazine Benzo[d][1,3]dioxol-5-yl, piperidin-1-yl Under investigation (anticancer) N/A -
1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)urea (5g) Urea-linked pyridine 4-Chlorophenyl, methyl Anticancer (NCI-60 panel) 271–273
2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine Pyrimidine-piperazine Benzodioxol-methyl Kinase inhibition (hypothetical) N/A
3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid Amide-linked pyridine Difluorobenzodioxol, cyclopropane Antiviral (patented) N/A
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(5-((E)-3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-2-hydroxybenzyl)piperazin-1-yl)phenyl)prop-2-en-1-one (12) Bichalcone-piperazine Benzodioxol-acryloyl NF-κB inhibition, apoptosis N/A

Key Observations

Piperidin-1-yl vs. piperazine (e.g., 12): Piperidine’s lower basicity may reduce off-target interactions compared to piperazine derivatives .

Biological Activity :

  • Urea-linked derivatives (e.g., 5g ) exhibit marked anticancer activity against the NCI-60 panel, suggesting the target compound’s urea linker is advantageous for cytotoxicity .
  • Bichalcone-piperazine hybrids (e.g., 12 ) show NF-κB inhibition, highlighting the therapeutic versatility of benzodioxol-containing compounds .

Physicochemical Properties :

  • Melting Points : Urea derivatives like 5g exhibit high melting points (>250°C), correlating with crystallinity and stability, which may translate to favorable formulation properties .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Pd-catalyzed cross-coupling (evidenced in benzodioxol-pyridine analogs ), while 5g employs Ullmann-type reactions for urea formation .

Table 2: Pharmacokinetic and Selectivity Profiles

Property Target Compound 5g 12
Solubility (logP) Moderate (predicted) Low (logP ~3.5) Low (logP ~4.0)
Metabolic Stability High (benzodioxol) Moderate Low (acryloyl)
Selectivity Kinase-specific Broad-spectrum NF-κB-specific

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.